molecular formula C8H10N2O2 B1302504 2,4,6-Trimethyl-3-nitropyridine CAS No. 21203-55-4

2,4,6-Trimethyl-3-nitropyridine

Cat. No.: B1302504
CAS No.: 21203-55-4
M. Wt: 166.18 g/mol
InChI Key: UQBHNBZGFVDCAH-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-3-nitropyridine is a heterocyclic compound belonging to the pyridine family. It is characterized by the presence of three methyl groups and a nitro group attached to the pyridine ring. This compound has a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

2,4,6-Trimethyl-3-nitropyridine has several applications in scientific research, including:

Biochemical Analysis

Biochemical Properties

2,4,6-Trimethyl-3-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can further interact with proteins and other biomolecules. These interactions often result in the modification of enzyme activity and can influence metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism. In various cell types, this compound has been observed to affect cell proliferation and apoptosis, highlighting its potential impact on cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the nitro group to specific sites on enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, altering its activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound has been associated with toxic effects, including liver and kidney damage. These adverse effects highlight the importance of determining the appropriate dosage for experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes reduction and oxidation reactions. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound. The metabolic byproducts of this compound can further interact with other metabolic pathways, influencing metabolite levels and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to various cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in the cytoplasm, nucleus, and other organelles, depending on the presence of targeting signals and post-translational modifications. The localization of this compound can affect its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-3-nitropyridine typically involves the nitration of 2,4,6-trimethylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C8H11N+HNO3C8H10N2O2+H2O\text{C}_8\text{H}_{11}\text{N} + \text{HNO}_3 \rightarrow \text{C}_8\text{H}_{10}\text{N}_2\text{O}_2 + \text{H}_2\text{O} C8​H11​N+HNO3​→C8​H10​N2​O2​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethyl-3-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

Comparison with Similar Compounds

  • 4-Chloro-2,6-dimethyl-3-nitropyridine
  • 2,6-Dimethyl-4-nitropyridine
  • 2,4,6-Trimethyl-3-nitrobenzaldehyde

Comparison: 2,4,6-Trimethyl-3-nitropyridine is unique due to the presence of three methyl groups and a nitro group on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties compared to its analogs. For instance, the presence of the nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

2,4,6-trimethyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-6(2)9-7(3)8(5)10(11)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBHNBZGFVDCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372684
Record name 2,4,6-trimethyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21203-55-4
Record name 2,4,6-trimethyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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